tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate
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Overview
Description
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is a chemical compound with the molecular formula C12H13BrN2O2S It is a derivative of benzo[d]thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate typically involves the reaction of 6-bromobenzo[d]thiazole with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
6-bromobenzo[d]thiazole+tert-butyl isocyanate→tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate
Industrial Production Methods
Industrial production methods for tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the carbamate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzo[d]thiazole derivative, while oxidation can produce an oxidized form of the compound.
Scientific Research Applications
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Bromobenzo[d]thiazole: A precursor in the synthesis of tert-butyl 6-bromobenzo[d]thiazol-2-ylcarbamate.
Tert-butyl isocyanate: Another precursor used in the synthesis.
Other Benzo[d]thiazole Derivatives: Compounds with similar structures but different substituents, such as 6-bromo-2-chlorobenzothiazole and methyl 6-bromobenzo[d]thiazole-2-carboxylate.
Uniqueness
tert-Butyl (6-bromobenzo[d]thiazol-2-yl)carbamate is unique due to the presence of both the tert-butyl carbamate group and the bromine atom on the benzo[d]thiazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(6-bromo-1,3-benzothiazol-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2S/c1-12(2,3)17-11(16)15-10-14-8-5-4-7(13)6-9(8)18-10/h4-6H,1-3H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRRUNIKTIVYSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)C=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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